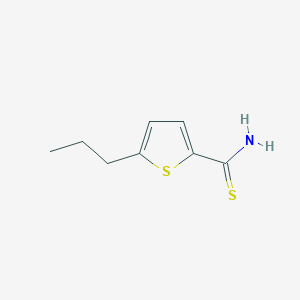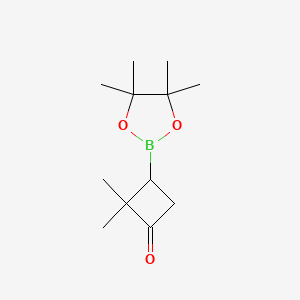
2,2-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is a chemical compound that features a cyclobutanone ring substituted with a boronate ester. This compound is of interest in organic synthesis due to its unique structure and reactivity, particularly in the field of boron chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one typically involves the reaction of a cyclobutanone derivative with a boronic ester. One common method involves the use of pinacolborane (HBpin) in the presence of a palladium catalyst to form the boronate ester . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Alcohols.
Substitution: Biaryl compounds or other substituted cyclobutanones.
科学研究应用
2,2-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of new materials and polymers.
作用机制
The mechanism of action for 2,2-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one primarily involves its reactivity as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom facilitates the transfer of the aryl group to the palladium complex, which then undergoes reductive elimination to form the final product.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester used in similar coupling reactions.
Pinacolborane: A boron-containing compound used in hydroboration reactions.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propanoate: A boronate ester with a different substituent on the boron atom.
Uniqueness
2,2-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct reactivity compared to other boronate esters. This makes it a valuable compound in the synthesis of complex organic molecules.
属性
分子式 |
C12H21BO3 |
|---|---|
分子量 |
224.11 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C12H21BO3/c1-10(2)8(7-9(10)14)13-15-11(3,4)12(5,6)16-13/h8H,7H2,1-6H3 |
InChI 键 |
OHQJNHVYGULKCV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
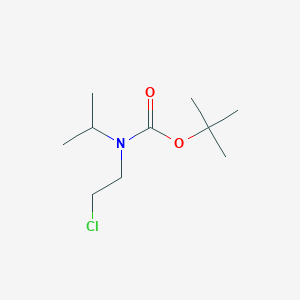
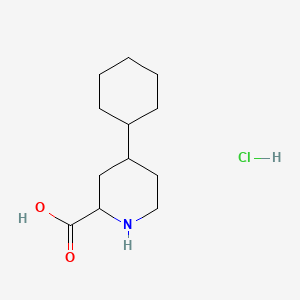
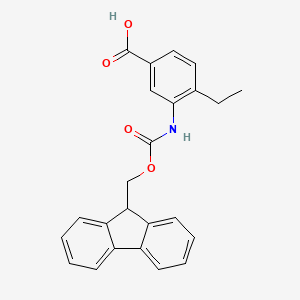

![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
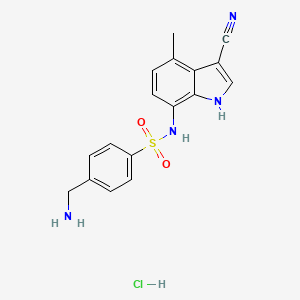
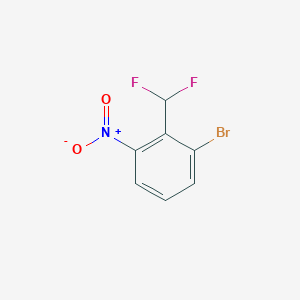
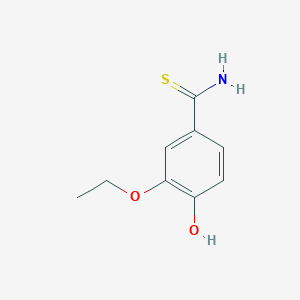
![2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B13581860.png)
